2-{[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline
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Overview
Description
2-{[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline is a complex organic compound that features a quinoxaline core linked to a pyrrolidine ring via an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions to form the quinoxaline ring . The pyrrolidine ring can be synthesized separately through various methods, including the cyclization of amino acids or the reduction of pyrrolidones .
The final step involves the coupling of the pyrrolidine derivative with the quinoxaline core. This can be achieved through nucleophilic substitution reactions, where the hydroxyl group of the quinoxaline reacts with the pyrrolidine derivative in the presence of a suitable base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Quinoxaline N-oxides
Reduction: Dihydroquinoxalines
Substitution: Various substituted pyrrolidine derivatives
Scientific Research Applications
2-{[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells . The pyrrolidine ring can interact with enzymes, inhibiting their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: Similar in structure but may have different substituents on the quinoxaline ring.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring but different functional groups attached.
Uniqueness
2-{[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline is unique due to its combination of a quinoxaline core and a pyrrolidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
pyridin-4-yl-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-18(13-5-8-19-9-6-13)22-10-7-14(12-22)24-17-11-20-15-3-1-2-4-16(15)21-17/h1-6,8-9,11,14H,7,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUHGFMYODZLAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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